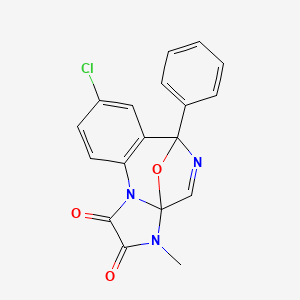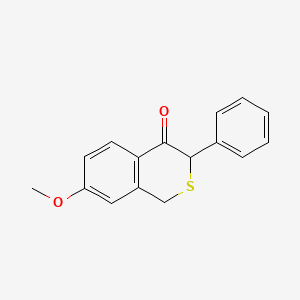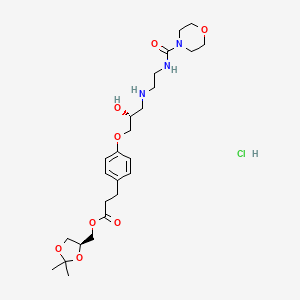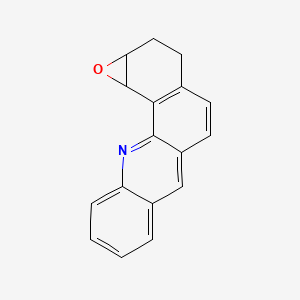
1,2-Epoxy-1,2,3,4-tetrahydrobenz(c)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine is a polycyclic aromatic compound that features an epoxy group and a tetrahydrobenzene ring fused to an acridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine typically involves the following steps:
Formation of the Tetrahydrobenzene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, forming the tetrahydrobenzene ring.
Acridine Ring Formation: The acridine moiety can be synthesized via cyclization reactions involving aromatic amines and aldehydes or ketones.
Epoxidation: The final step involves the epoxidation of the double bond in the tetrahydrobenzene ring using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of 1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and epoxidation steps to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the acridine moiety, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.
Major Products
Dihydroxy Derivatives: Formed through oxidation.
Diols: Resulting from the reduction of the epoxy ring.
Substituted Acridines: Formed through nucleophilic substitution reactions.
科学研究应用
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polycyclic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in developing anticancer agents due to its ability to intercalate with DNA.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
作用机制
The mechanism by which 1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine exerts its effects involves:
DNA Intercalation: The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting DNA replication and transcription.
Epoxide Reactivity: The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential mutagenic effects.
相似化合物的比较
Similar Compounds
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine: Similar structure but with different positioning of the benzene ring.
3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)acridine: Contains additional hydroxyl groups, affecting its reactivity and biological activity.
Uniqueness
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine is unique due to its specific ring fusion and the presence of an epoxy group, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.
属性
CAS 编号 |
85617-44-3 |
|---|---|
分子式 |
C17H13NO |
分子量 |
247.29 g/mol |
IUPAC 名称 |
4-oxa-19-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C17H13NO/c1-2-4-13-11(3-1)9-12-6-5-10-7-8-14-17(19-14)15(10)16(12)18-13/h1-6,9,14,17H,7-8H2 |
InChI 键 |
BIIGQRJKOCTAOL-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3C1O3)C4=NC5=CC=CC=C5C=C4C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



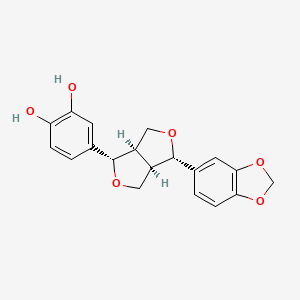
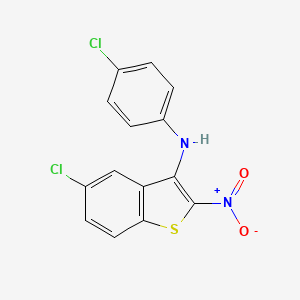

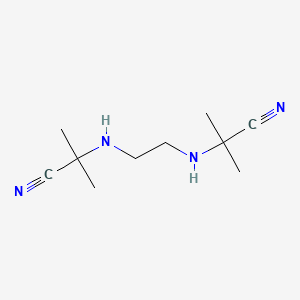
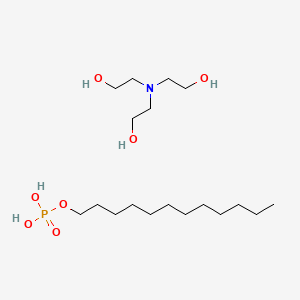

![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
